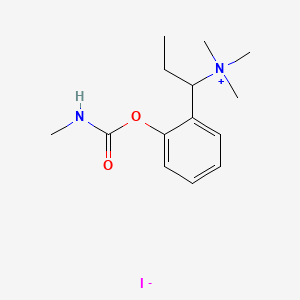
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a phenyl group, which is further substituted with a trimethylammonio propyl group and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide typically involves multiple steps. One common method involves the reaction of methyl carbamate with a substituted phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C. The resulting intermediate is then reacted with trimethylamine and subsequently treated with hydroiodic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halide derivatives.
科学的研究の応用
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The iodide ion may also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used as a pesticide and in organic synthesis.
Phenyl isocyanate: A reactive intermediate used in the synthesis of carbamates and ureas.
Trimethylamine: A common amine used in the synthesis of quaternary ammonium compounds.
Uniqueness
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the trimethylammonio group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
64051-00-9 |
|---|---|
分子式 |
C14H23IN2O2 |
分子量 |
378.25 g/mol |
IUPAC名 |
trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H |
InChIキー |
ZNJIJWUJCKEDDY-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


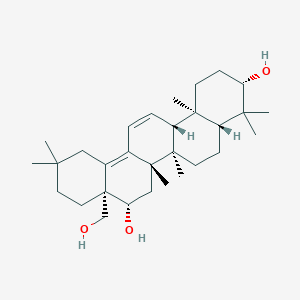
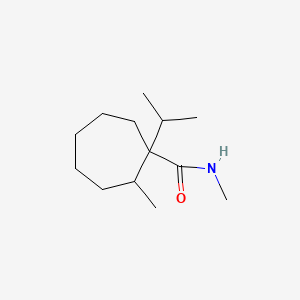
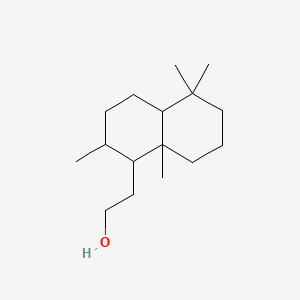
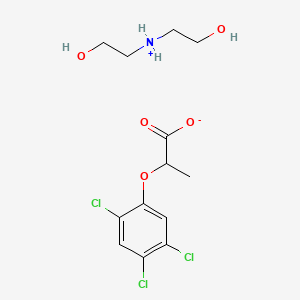
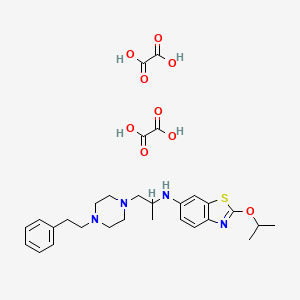
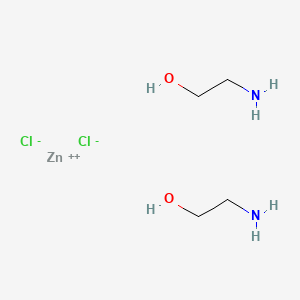
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)

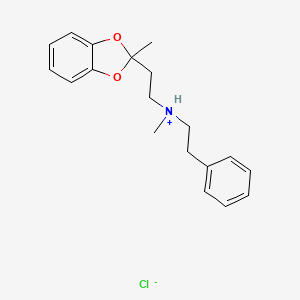
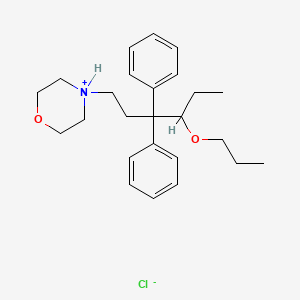
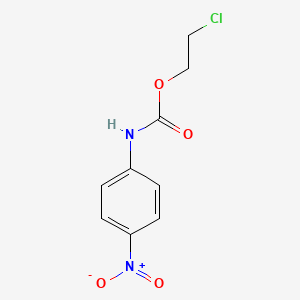

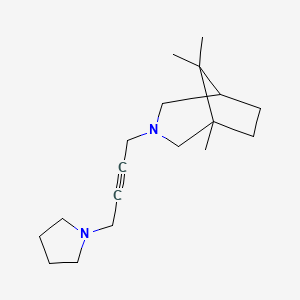
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
